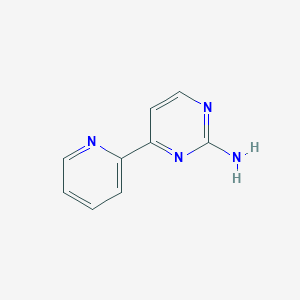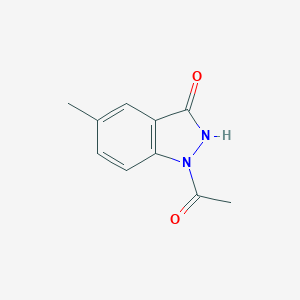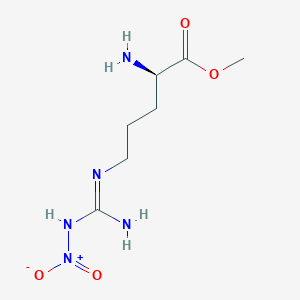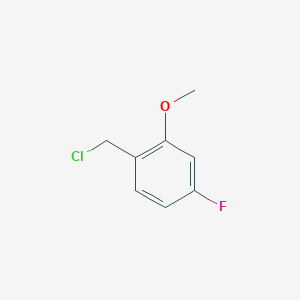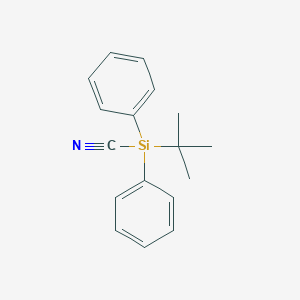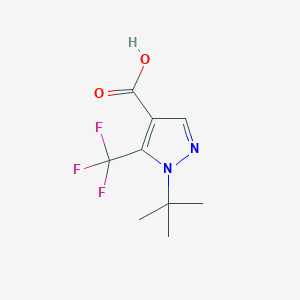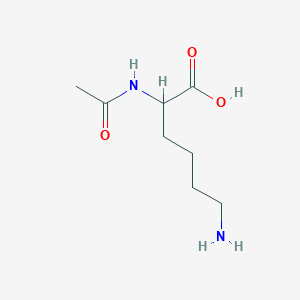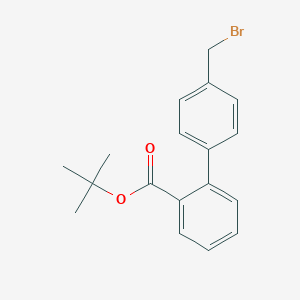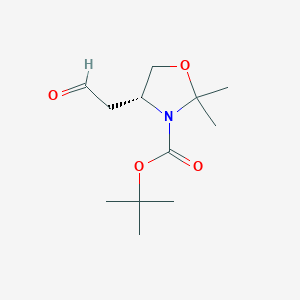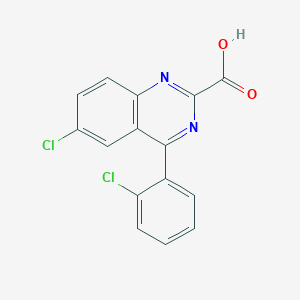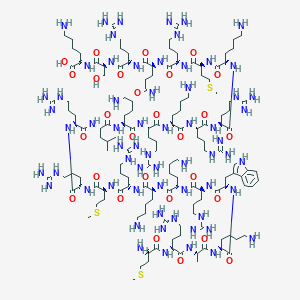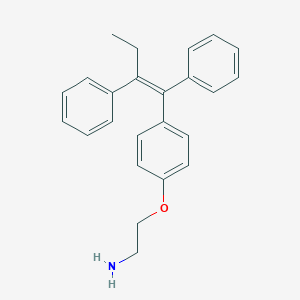
N,N-Didesmethyltamoxifen
説明
N,N-Didesmethyltamoxifen is a metabolite of the anticancer drug tamoxifen, which is used in the treatment and prevention of breast cancer. Tamoxifen itself acts as a selective estrogen receptor modulator, blocking estrogen from binding to its receptor and thereby inhibiting estrogen-associated signaling and tumor growth in estrogen-positive tumor cells . The metabolism of tamoxifen involves its conversion to N-desmethyltamoxifen, which is catalyzed by cytochrome P-450 enzymes 3A4 and 3A5, and further hydroxylation to endoxifen, primarily by CYP2D6 . N,N-Didesmethyltamoxifen is formed through sequential metabolism and is present in appreciable concentrations in humans and nonhuman primates, but not in rats .
Synthesis Analysis
The synthesis of N,N-didesmethyltamoxifen and its derivatives, such as alpha-hydroxy-N,N-didesmethyltamoxifen, has been investigated to understand its role in the metabolic activation of tamoxifen. Alpha-hydroxy-N,N-didesmethyltamoxifen was synthesized and further activated by sulfation, followed by reaction with DNA to study its potential as a genotoxic species . Additionally, the synthesis of oligodeoxynucleotides containing a diastereoisomer of (E)-alpha-(N(2)-deoxyguanosinyl)-N-desmethyltamoxifen has been described for use in mutagenesis, DNA repair, and structural studies, as well as for quantitative analysis of tamoxifen-DNA adducts .
Molecular Structure Analysis
The molecular structure of N,N-didesmethyltamoxifen and its metabolites is crucial for understanding their interaction with DNA and the potential formation of DNA adducts. The major DNA adduct formed by the reaction of alpha-hydroxy-N,N-didesmethyltamoxifen with DNA was characterized as (E)-alpha-(deoxyguanosin-N(2)-yl)-N,N-didesmethyltamoxifen . This adduct was detected in liver DNA from rats treated with the compound, indicating that the molecular structure of N,N-didesmethyltamoxifen derivatives can interact with DNA to form genotoxic species .
Chemical Reactions Analysis
The chemical reactions involving N,N-didesmethyltamoxifen are primarily related to its role in the metabolism of tamoxifen and the formation of DNA adducts. It has been proposed that N,N-didesmethyltamoxifen inhibits the cytochrome P450-catalyzed alpha-hydroxylation of tamoxifen, which is a key step in the formation of tamoxifen-DNA adducts . However, experimental results indicate that N,N-didesmethyltamoxifen does not significantly impair the metabolism of tamoxifen to reactive electrophiles, as evidenced by the lack of a significant decrease in tamoxifen-DNA adduct levels when co-administered with tamoxifen or alpha-hydroxytamoxifen .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-didesmethyltamoxifen are not explicitly detailed in the provided papers. However, the quantification of tamoxifen and its metabolites, including N-desmethyltamoxifen, in human plasma by high-performance liquid chromatography (HPLC) suggests that these compounds have properties amenable to separation and detection using this analytical technique . The method involves extraction from plasma, evaporation of the organic solvent, and detection after postcolumn UV irradiation and rearrangement to substituted phenanthrenes by their intense fluorescence . This indicates that N,N-didesmethyltamoxifen and related compounds have specific chemical properties that allow for their identification and quantification in biological samples.
科学的研究の応用
Metabolic Activation and Genotoxicity
- N,N-Didesmethyltamoxifen has been studied for its involvement in the metabolic activation of tamoxifen, an antiestrogen drug used in breast cancer treatment. It has been shown that N,N-didesmethyltamoxifen can be converted into a genotoxic species in rat liver, though this pathway is considered minor in the metabolic activation of tamoxifen (Gamboa da Costa et al., 2003).
Inhibition of Cytochrome P450 and DNA Adduct Formation
- N,N-Didesmethyltamoxifen has been evaluated for its effect on the inhibition of cytochrome P450 (CYP)-catalyzed alpha-hydroxylation of tamoxifen and the subsequent formation of tamoxifen-DNA adducts. It was found that N,N-didesmethyltamoxifen does not significantly impair the metabolism of tamoxifen to a reactive electrophile, suggesting its limited role in tamoxifen-induced genotoxicity (Gamboa da Costa et al., 2007).
Interaction with Protein Kinase C
- Research indicates that N,N-didesmethyltamoxifen binds specifically and reversibly to protein kinase C (PKC) when coupled to CNBr-activated agarose. This finding demonstrates that PKC has specific triphenylethylene-binding sites, which may mediate the inhibition of PKC activity by antiestrogens like N,N-didesmethyltamoxifen (O'Brian et al., 1988).
Impact on DNA Adduct Formation in Various Tissues
- Studies have also explored the extent of DNA adduct formation in different tissues of rats treated with tamoxifen and its metabolites including N,N-didesmethyltamoxifen. This research contributes to understanding the genotoxic potential of tamoxifen and its metabolites in both hepatic and non-hepatic tissues (Gamboa da Costa et al., 2001).
特性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKBWHDNUSJLW-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314338 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desdimethyltamoxifen | |
CAS RN |
80234-20-4 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desdimethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Didesmethyl Tamoxifen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



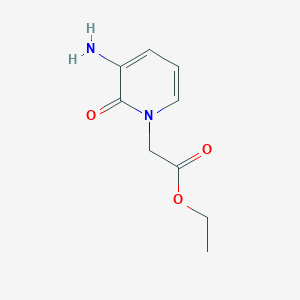
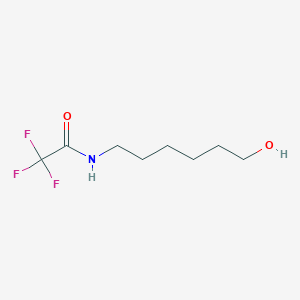
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
